STING-Inducer-1
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Overview
Description
STING-Inducer-1 is a compound that targets the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune system. This pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING-Inducer-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework of this compound through a series of organic reactions such as cyclization, condensation, or coupling reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound suitable for biological testing.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and cost-effectiveness. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Continuous flow reactors can be used to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
STING-Inducer-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
STING-Inducer-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in the innate immune response.
Biology: Employed in research to understand the mechanisms of immune activation and regulation.
Medicine: Investigated for its potential in cancer immunotherapy, antiviral therapy, and vaccine adjuvants.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting the STING pathway .
Mechanism of Action
STING-Inducer-1 exerts its effects by activating the STING pathway. The mechanism involves:
Recognition of Cytosolic DNA: The cyclic guanosine monophosphate-adenosine monophosphate synthase (cGAS) enzyme senses cytosolic DNA and produces cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).
Activation of STING: cGAMP binds to STING, leading to its activation.
Signal Transduction: Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).
Production of Interferons and Cytokines: TBK1 phosphorylates IRF3, which then translocates to the nucleus and induces the expression of type I interferons and other cytokines .
Comparison with Similar Compounds
Similar Compounds
cGAMP: A natural ligand for STING that activates the pathway in response to cytosolic DNA.
DMXAA: A small molecule that activates STING and has been investigated for its antitumor properties.
ADU-S100: A synthetic STING agonist used in clinical trials for cancer immunotherapy .
Uniqueness of STING-Inducer-1
This compound is unique in its specific structural features and functional groups that confer high potency and selectivity for the STING pathway. Its ability to robustly activate the STING pathway makes it a valuable tool for research and therapeutic applications .
Biological Activity
Introduction
STING-Inducer-1 (also known as H-151) is a small molecule that modulates the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune response. The STING pathway plays a significant role in detecting cytosolic DNA from pathogens and activating type I interferon (IFN) responses, which are vital for antiviral immunity and tumor surveillance. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.
This compound functions primarily by inhibiting the STING pathway. Upon activation by cytosolic DNA, STING translocates to the endoplasmic reticulum (ER) and interacts with TBK1 (TANK-binding kinase 1), leading to the phosphorylation of transcription factors such as IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors then induce the expression of type I IFNs and other pro-inflammatory cytokines .
Key Pathway Components
Component | Function |
---|---|
STING | Senses cytosolic DNA and activates immune responses. |
TBK1 | Phosphorylates IRF3 and NF-κB for gene transcription. |
IRF3 | Induces type I IFN production. |
NF-κB | Regulates inflammatory gene expression. |
Immune Response Modulation
Research indicates that this compound effectively modulates immune responses in various contexts:
- Inhibition of Inflammation : In models of SARS-CoV-2 infection, treatment with H-151 significantly reduced inflammatory cell infiltration and cytokine production in lung tissues, suggesting its potential to mitigate excessive inflammation during viral infections .
- Anti-Tumor Effects : this compound has shown promise in enhancing anti-tumor immunity by altering T cell responses. Studies have demonstrated that its application can skew T cell populations towards a more effective Th1 response, characterized by increased IFN-γ production .
Case Studies
Several studies have illustrated the biological effects of this compound:
- SARS-CoV-2 Infection Model : In K18-hACE2 mice infected with SARS-CoV-2, administration of H-151 led to decreased levels of inflammatory cytokines and reduced lung pathology at later stages of infection, indicating a protective role against hyperinflammation .
- Cancer Immunotherapy : In preclinical models, the use of this compound alongside radiotherapy resulted in enhanced regression of lung metastases, highlighting its potential as an adjunct therapy in cancer treatment .
Efficacy in Various Models
Recent studies have documented the efficacy of this compound across different experimental setups:
Challenges and Considerations
Despite its promising effects, the use of this compound is not without challenges:
- Timing of Administration : Optimal timing for administration is critical; early intervention may not yield the same protective effects as later-stage treatment during viral infections.
- Potential Side Effects : Long-term inhibition of STING may lead to compromised antiviral defenses or increased susceptibility to infections.
Properties
Molecular Formula |
C20H24N10O10P2S2 |
---|---|
Molecular Weight |
690.5 g/mol |
IUPAC Name |
(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI Key |
IZJJFUQKKZFVLH-LTKSHMRXSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
Origin of Product |
United States |
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